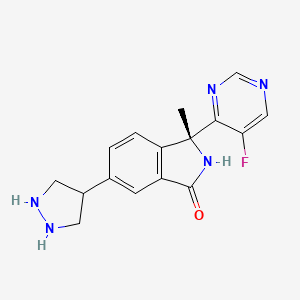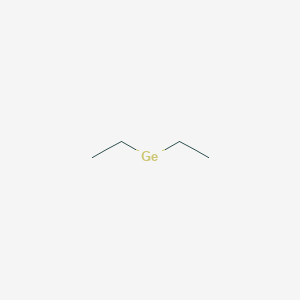
Diethylger-manium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethylgermane can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride (GeCl4) with diethylzinc (Zn(C2H5)2) in the presence of a catalyst. The reaction proceeds as follows:
GeCl4+2Zn(C2H5)2→Ge(C2H5)2+2ZnCl2
The reaction is typically carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, diethylgermane is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of high-purity starting materials and advanced purification techniques ensures the production of diethylgermane suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Diethylgermane undergoes several types of chemical reactions, including:
Oxidation: Diethylgermane can be oxidized to form germanium dioxide (GeO2) and other oxidation products.
Reduction: It can be reduced to form germane (GeH4) and other reduced germanium species.
Substitution: Diethylgermane can undergo substitution reactions where the ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2). The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under controlled conditions to achieve the desired reduction.
Substitution: Various reagents, including halogens and organometallic compounds, are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Germane (GeH4) and other reduced germanium species.
Substitution: Depending on the reagents used, substituted germanium compounds with different functional groups.
Aplicaciones Científicas De Investigación
Diethylgermane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Used in the production of semiconductors, optical materials, and other advanced materials.
Mecanismo De Acción
The mechanism of action of diethylgermane involves its interaction with molecular targets and pathways within cells. It can act as a reducing agent, donating electrons to other molecules and facilitating redox reactions. The specific molecular targets and pathways depend on the context of its use, such as in chemical synthesis or biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylgermane (Ge(CH3)2): Similar in structure but with methyl groups instead of ethyl groups.
Diphenylgermane (Ge(C6H5)2): Contains phenyl groups instead of ethyl groups.
Tetraethylgermane (Ge(C2H5)4): Contains four ethyl groups instead of two.
Uniqueness
Diethylgermane is unique due to its specific chemical properties, such as its boiling point, density, and reactivity.
Propiedades
Fórmula molecular |
C4H10Ge |
|---|---|
Peso molecular |
130.75 g/mol |
InChI |
InChI=1S/C4H10Ge/c1-3-5-4-2/h3-4H2,1-2H3 |
Clave InChI |
LMLNKUQAGCNMEI-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge]CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



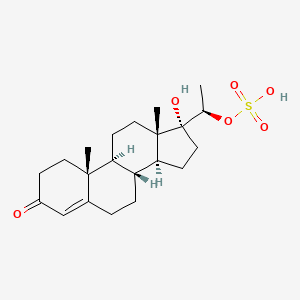
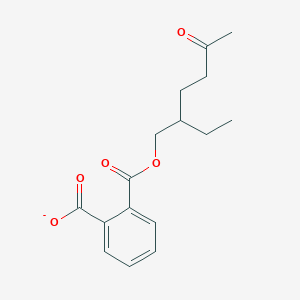
![[2-[hydroxy-[2-[(Z)-octadec-9-enoxy]ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B12352885.png)

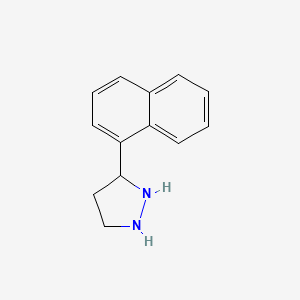
![5-(2-Chlorophenyl)-7-fluoro-8-methoxy-3-methylpyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B12352912.png)
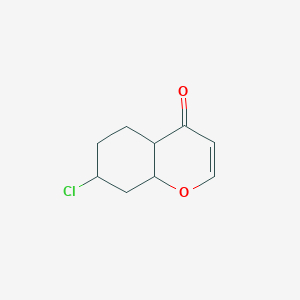
![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B12352932.png)

![4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12352942.png)
![3-(1-Amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-oxo-1,8-naphthryridin-4-yl)oxy]-2-naphthalenyl]-5-benzamidedihydrochloride](/img/structure/B12352943.png)
